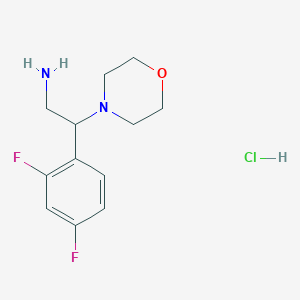

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride

Description

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride is a synthetic amine derivative featuring a morpholine ring and a 2,4-difluorophenyl substituent. The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the difluorophenyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . The hydrochloride salt form improves crystallinity and stability, a common feature in bioactive amines .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-morpholin-4-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6,8,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBVJPWZVWYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride, with the chemical formula C12H17ClF2N2O and CAS number 1185293-74-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 278.73 g/mol

- Molecular Structure : The compound features a difluorophenyl group attached to a morpholine ring, which contributes to its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial and antidepressant effects.

Antimicrobial Activity

Recent studies indicate that compounds containing a 2,4-difluorophenyl group exhibit significant antimicrobial properties. For instance:

- Inhibitory Effects : A related compound demonstrated a 16-fold stronger inhibitory effect against Pseudomonas aeruginosa compared to chloramphenicol . This suggests that the difluorophenyl moiety enhances bactericidal activity.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 2 µg/mL against various bacteria, indicating potent bacteriostatic properties .

Antidepressant Activity

The compound's structural analogs have been investigated for their potential antidepressant effects:

- Mechanism : Research has shown that derivatives can inhibit norepinephrine and serotonin uptake in rat brain models, suggesting a mechanism akin to traditional antidepressants like imipramine .

- Case Studies : In rodent models, specific analogs exhibited significant effects on reducing noradrenergic responsiveness and antagonizing reserpine-induced hypothermia, which are indicative of antidepressant activity .

Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : The structural features allow for effective interaction with bacterial cell membranes and enzymes critical for cell wall synthesis.

- Modulation of Neurotransmitter Systems : By inhibiting the reuptake of norepinephrine and serotonin, the compound may enhance mood-regulating pathways in the brain.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride exhibits various biological activities:

- Antidepressant Effects : Studies have shown that this compound may have potential antidepressant properties due to its influence on neurotransmitter systems.

- Antitumor Activity : Preliminary investigations suggest that it may inhibit certain cancer cell lines, indicating potential use in oncology.

- Neuroprotective Effects : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Therapeutic Applications

The following table summarizes the therapeutic applications of this compound based on recent research findings:

Case Studies

Several case studies have documented the efficacy of this compound:

-

Antidepressant Efficacy :

- A study involving animal models demonstrated significant reductions in depressive-like behavior when administered the compound at varying doses. The results indicated a dose-dependent effect on serotonin levels, suggesting its role as a potential antidepressant agent.

-

Antitumor Activity :

- In vitro studies showed that treatment with this compound led to decreased viability in human breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

-

Neuroprotection Against Oxidative Stress :

- Research conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and increased antioxidant enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-(3-Chloro-phenyl)-2-morpholin-4-yl-ethylamine Hydrochloride

- Structure : Chlorine substituent at the 3-position of the phenyl ring.

- Key Differences : Chlorine’s electron-withdrawing nature and larger atomic radius compared to fluorine may reduce metabolic stability but increase steric hindrance. This could alter receptor-binding affinity or pharmacokinetics .

- Molecular Formula : C₁₂H₁₆ClFN₂O (inferred from ).

2-(4-Methoxyphenyl)-2-morpholin-4-YL-ethylamine Dihydrochloride

- Structure : Methoxy group at the para position of the phenyl ring.

- The dihydrochloride salt may enhance aqueous solubility compared to mono-hydrochloride analogs .

- Molecular Formula : C₁₃H₂₀N₂O₂·2HCl (MW: 236.31 g/mol for the free base) .

2-[2-(4-Methylphenyl)morpholin-4-yl]ethyl Morpholine-4-carboxylate Hydrochloride

- Structure : Methylphenyl substituent on the morpholine ring and an additional morpholine carboxylate group.

- This compound’s molecular weight (C₁₈H₂₇ClN₂O₄; MW: 394.88 g/mol) is significantly higher than the target compound, likely impacting diffusion rates .

Comparison of Fluorinated Analogs

(1S,2r)-2-(3,4-Difluoro-phenyl)-cyclopropylamine

- Structure : Cyclopropylamine core with 3,4-difluorophenyl substitution.

- Key Differences : The cyclopropane ring imposes conformational rigidity, which may enhance selectivity for specific biological targets. The difluoro substitution pattern (3,4 vs. 2,4) alters electronic distribution and steric interactions .

Albaconazole (CAS 187949-02-6)

- Structure : Contains a 2,4-difluorophenyl group in a triazole antifungal agent.

Physicochemical and Pharmacological Implications

Research Findings and Structural Insights

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce metabolic degradation compared to chlorine, as seen in albaconazole’s design . However, chlorine’s polarizability could enhance binding to hydrophobic pockets in enzymes .

- Methoxy Groups : Methoxy-substituted analogs (e.g., ) prioritize solubility, making them suitable for aqueous formulations, whereas difluoro/methyl groups favor blood-brain barrier penetration .

- Salt Forms : Hydrochloride salts (common in dopamine HCl ) improve crystallinity, while dihydrochloride salts () may further enhance stability in acidic environments.

Preparation Methods

The synthesis of 2-(2,4-difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride generally involves the construction of the ethylamine backbone bearing the morpholine substituent, followed by introduction of the 2,4-difluorophenyl group. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid to improve stability and solubility.

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Difluorobenzaldehyde or 2,4-difluorophenyl halides : Commonly used as the aromatic source.

- Morpholine : Provides the morpholin-4-yl substituent.

- Ethylene derivatives or 2-chloroethylamine : Used to build the ethylamine chain.

Synthetic Routes

Reductive Amination Route

One common approach involves reductive amination of 2,4-difluorobenzaldehyde with 2-(morpholin-4-yl)ethylamine. The reaction proceeds via formation of an imine intermediate followed by reduction to the secondary amine.

- Step 1 : Condensation of 2,4-difluorobenzaldehyde with 2-(morpholin-4-yl)ethylamine under mild acidic conditions.

- Step 2 : Reduction of the imine intermediate using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Step 3 : Isolation of the free base amine followed by treatment with hydrochloric acid to form the hydrochloride salt.

This method offers good selectivity and yields, with mild reaction conditions that preserve sensitive functional groups.

Nucleophilic Substitution Route

Alternatively, the compound can be prepared by nucleophilic substitution of a 2-(2,4-difluorophenyl)ethyl halide (e.g., bromide or chloride) with morpholine.

- Step 1 : Synthesis of 2-(2,4-difluorophenyl)ethyl halide via halogenation of 2,4-difluorophenylethanol or related precursors.

- Step 2 : Reaction of the halide with morpholine under reflux in an appropriate solvent (e.g., acetonitrile or DMF) with a base to facilitate substitution.

- Step 3 : Conversion of the free base to the hydrochloride salt by acid treatment.

This route is straightforward but may require careful control of reaction conditions to avoid side reactions.

Amide Coupling and Reduction Route (Analogy from Related Compounds)

Based on synthetic methods for analogous morpholine-containing benzamides, a multi-step route involving amide coupling followed by reduction can be applied:

- Step 1 : Coupling of 2,4-difluorobenzoic acid derivatives with 2-(morpholin-4-yl)ethylamine using coupling reagents such as EDCI or DCC in the presence of a base.

- Step 2 : Reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride (LAH).

- Step 3 : Salt formation with hydrochloric acid.

This method is more complex and less commonly used for direct preparation but useful for structural analogs.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reductive Amination | 2,4-Difluorobenzaldehyde, 2-(morpholin-4-yl)ethylamine, NaBH(OAc)3 | Room temp to 40°C | 60–85 | Mild acid catalyst (e.g., AcOH) improves imine formation |

| 2 | Nucleophilic Substitution | 2-(2,4-Difluorophenyl)ethyl bromide, morpholine, base (K2CO3) | 60–80°C | 50–75 | Solvent: Acetonitrile or DMF; inert atmosphere preferred |

| 3 | Amide Coupling + Reduction | EDCI/DCC, base, then LAH reduction | 0–25°C (coupling), reflux (reduction) | 40–65 | Requires careful quenching of LAH; sensitive to moisture |

Purification and Characterization

- Purification : Typically achieved by recrystallization from ethanol/ethyl acetate or by flash chromatography using silica gel with gradients of dichloromethane and methanol.

- Salt Formation : Conversion to hydrochloride salt is performed by treatment with dry HCl in ether or ethanol to enhance stability and facilitate isolation.

- Characterization : Confirmed by NMR (proton and fluorine), IR spectroscopy (noting characteristic C-F stretches), and HPLC purity analysis (>95%).

Research Findings and Comparative Analysis

- The reductive amination method is favored for its simplicity, mild conditions, and relatively high yield.

- Nucleophilic substitution is efficient but requires careful control to avoid elimination or side reactions.

- Amide coupling followed by reduction is less common but useful for complex derivatives.

- The morpholine ring enhances solubility and metabolic stability, making the hydrochloride salt form preferred for pharmaceutical applications.

- Fluorine substitution at 2,4-positions improves binding affinity and metabolic resistance, justifying the use of 2,4-difluorophenyl starting materials.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Imine formation + reduction | Mild, selective, good yields | Requires careful pH control | 60–85 |

| Nucleophilic Substitution | Halide displacement by morpholine | Straightforward | Possible side reactions | 50–75 |

| Amide Coupling + Reduction | Amide formation + LAH reduction | Useful for analog synthesis | Multi-step, harsh conditions | 40–65 |

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution to introduce the morpholine ring, followed by reductive amination to form the ethylamine backbone. For example, a ketone intermediate may be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. The final hydrochloride salt is formed via acid-base reaction with HCl.

- Characterization : Intermediates are validated using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. The hydrochloride form is confirmed via X-ray crystallography (for crystalline solids) and elemental analysis (C, H, N, Cl%) .

Q. How is the hydrochloride salt form confirmed experimentally?

- Methodological Answer : The hydrochloride salt is verified through:

- X-ray crystallography : Determines protonation state and hydrogen bonding patterns (e.g., N–H···Cl interactions). SHELX software is widely used for refinement and validation of crystal structures .

- Elemental analysis : Matches experimental C, H, N, and Cl percentages with theoretical values.

- Thermogravimetric analysis (TGA) : Measures dehydration or decomposition temperatures to confirm hygroscopicity .

Q. What analytical techniques differentiate this compound from structurally similar derivatives?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms exact molecular mass (e.g., distinguishing -F vs. -Cl substituents).

- ¹⁹F NMR : Identifies unique fluorine environments (e.g., para- vs. ortho-substitution on the phenyl ring).

- Infrared spectroscopy (IR) : Detects morpholine ring vibrations (~1,100 cm⁻¹) and amine hydrochloride stretches (~2,500 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of the morpholine ring be performed, and what parameters are critical?

- Methodological Answer : The morpholine ring’s puckering is analyzed using Cremer-Pople parameters, which quantify out-of-plane displacements. Key steps include:

- X-ray crystallography : Provides atomic coordinates for calculating puckering amplitude (θ) and phase angle (φ).

- Density functional theory (DFT) : Optimizes geometry and compares experimental vs. computed puckering modes.

- Torsion angle analysis : Assesses deviations from planarity (e.g., chair vs. boat conformations) .

Q. How to resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions arise from solvent effects, pH, or crystallographic disorder. Mitigation strategies:

- Standardized conditions : Use deuterated solvents (e.g., D₂O for hydrochloride salts) and controlled temperatures.

- Cross-validation : Compare with computed NMR shifts (DFT/GIAO method) to identify outliers.

- Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering) at variable temperatures .

Q. What strategies improve the compound’s stability during long-term storage?

- Methodological Answer :

- Hygroscopicity management : Store in desiccators with silica gel or under inert gas (Ar/N₂).

- Temperature control : Avoid exceeding 25°C; refrigeration (2–8°C) is recommended for hydrochloride salts.

- Stability monitoring : Use HPLC to track degradation (e.g., free amine formation) and FTIR to detect moisture ingress .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of fluorine substituents?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with mono-/di-fluoro, chloro, or hydrogen substituents at the 2,4-phenyl positions.

- Biological assays : Test analogs for target binding (e.g., enzyme inhibition assays) and correlate with electronic effects (Hammett σ constants).

- Computational modeling : Use molecular docking (AutoDock) to assess fluorine’s impact on ligand-receptor interactions (e.g., C–F···H bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.